molecular formula C26H24Br2N2O2S B3826455 N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide

Cat. No.: B3826455
M. Wt: 588.4 g/mol
InChI Key: VUVZDVWRONUYND-WKULSOCRSA-N
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Description

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide is a complex organic compound characterized by the presence of bromophenyl groups, methoxy groups, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromophenylmethanol and 3-prop-2-enylphenylamine, followed by the introduction of the acetamide group through acylation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Iodinated or other halogenated derivatives.

Scientific Research Applications

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenyl 4-bromobenzoate
  • 4-Bromophenylmethanol

Uniqueness

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide is unique due to its combination of bromophenyl, methoxy, and acetamide groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Br2N2O2S/c1-2-4-22-13-20(9-12-25(22)32-16-19-7-10-23(27)11-8-19)15-29-30-26(31)18-33-17-21-5-3-6-24(28)14-21/h2-3,5-15H,1,4,16-18H2,(H,30,31)/b29-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVZDVWRONUYND-WKULSOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide

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